rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol
Description
rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol is a racemic bicyclic ether alcohol with a strained norbornene-like scaffold. Its structure features a 7-oxabicyclo[2.2.1]hept-5-ene core substituted with a hydroxymethyl group at the 2-position. This compound is a versatile intermediate in organic synthesis, particularly in catalytic applications and derivatization for pharmaceuticals or materials science . Its stereochemical complexity (rac-1R,2R,4R configuration) and reactive hydroxyl group make it distinct from related bicyclic compounds.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
[(1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol |
InChI |
InChI=1S/C7H10O2/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-8H,3-4H2/t5-,6+,7-/m0/s1 |
InChI Key |
FUCCKJSLKAHDNQ-XVMARJQXSA-N |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]([C@@H]1CO)O2 |
Canonical SMILES |
C1C2C=CC(C1CO)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclohexene and epoxides.
Epoxidation: The cyclohexene is subjected to epoxidation using reagents like m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.
Hydroxylation: The resulting epoxide is then hydroxylated using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alcohols or alkanes using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halides, esters
Scientific Research Applications
rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It can be used in the development of novel polymers and materials with specific properties, such as enhanced mechanical strength or thermal stability.
Mechanism of Action
The mechanism of action of rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
Comparison with Similar Compounds
Functional Group Variations
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (Compound 2)
- Structure : Diester derivative of the 7-oxabicyclo core with isoamyl alcohol substituents.
- Synthesis : Prepared via sonication-assisted reaction of the anhydride with isoamyl alcohol and H₂SO₄ catalyst .
- Applications : Used in Grubbs’ catalysis due to its electron-deficient diene structure, contrasting with the alcohol’s role as a synthon for further functionalization .
- Key Data: Property rac-[(1R,2R,4R)-7-oxabicyclo...methanol Compound 2 Functional Group -OH -COO(isoamyl)₂ Reactivity Nucleophilic substitution/oxidation Ring-opening metathesis Molecular Weight ~140.18 g/mol (C₇H₁₀O₂) ~296.34 g/mol (C₁₆H₂₄O₅)
rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine
- Structure : Amine analog with a -CH₂NH₂ group instead of -CH₂OH.
- Properties : Higher basicity (pKa ~10) compared to the alcohol (pKa ~16), enabling applications in coordination chemistry or drug design .
- Synthesis : Likely via reductive amination of the corresponding ketone or substitution of brominated analogs (e.g., rac-5-(bromomethyl)-7-oxabicyclo derivatives from Enamine’s catalog) .
Stereochemical and Core Modifications
OBHS-N Analogs (1–13)
- Structure : 7-oxabicyclo core with diverse substituents (e.g., aryl, alkyl) at the 2-position; tested as racemates or isolated enantiomers .
- Biological Activity : Demonstrated estrogen receptor antagonism, highlighting the pharmacological relevance of stereochemistry. For example, analog 13 (isolated enantiomers 13R/13S) showed enantiomer-specific binding affinities .
- Contrast : Unlike the target alcohol, OBHS-N analogs prioritize hydrophobic substituents for receptor interactions rather than hydroxyl-driven solubility.
((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)methanol
- Structure : Lacks the 7-oxa bridge, reducing ring strain and electronic effects.
- Applications : Used to synthesize trifluoromethyl benzoate esters (e.g., Compound 4 in ) for surface chemistry, where the absence of oxygen alters electronic properties .
Physicochemical and Reactivity Profiles
Brominated Derivatives (e.g., rac-5-(bromomethyl)-7-oxabicyclohept-2-ene)
- Structure : Bromine substituent at the 5-position.
- Reactivity : Acts as an electrophilic intermediate for cross-coupling or nucleophilic substitution, contrasting with the alcohol’s role as a nucleophile .
- Data: Property rac-[(1R,2R,4R)-7-oxabicyclo...methanol rac-5-(bromomethyl) derivative Boiling Point ~250°C (est.) ~180°C (est.) Polarizability Lower (due to -OH) Higher (Br atom)
(1R,2S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-2-ol
- Structure : Larger bicyclo[4.1.0] core with a methyl group.
- Stability: Increased ring strain compared to the norbornene-like scaffold, influencing thermal stability and reaction pathways .
Biological Activity
rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol is a bicyclic compound that has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.
- Molecular Formula: C₇H₁₀O₂
- Molecular Weight: 126.15 g/mol
- CAS Number: 133147-32-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to act as an enzyme inhibitor by binding to the active sites of various enzymes, thereby blocking substrate access and inhibiting enzymatic activity.
Enzyme Inhibition
The compound's mechanism involves:
- Binding to Active Sites: Interference with enzyme function through competitive inhibition.
- Modulation of Signaling Pathways: Interaction with proteins involved in signal transduction pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by inflammation.
Case Studies
-
Antimicrobial Activity Study
- Objective: To evaluate the effectiveness of this compound against common bacterial strains.
- Methodology: Disk diffusion method was used to assess antibacterial activity.
- Results: The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Mechanism Investigation
- Objective: To explore the anti-inflammatory potential of the compound.
- Methodology: The study involved measuring cytokine levels in macrophages treated with the compound.
- Results: Reduced levels of pro-inflammatory cytokines were observed, indicating a potential mechanism for its anti-inflammatory effects.
Applications in Research
This compound serves as a valuable building block in organic synthesis and has applications in:
- Medicinal Chemistry: Development of new therapeutic agents.
- Biochemistry: Studies involving enzyme interactions and metabolic pathways.
Comparative Analysis
The unique structure of this compound allows for various modifications that enhance its biological activity compared to similar bicyclic compounds.
| Compound | Structure | Biological Activity |
|---|---|---|
| rac-[...]-methanol | Structure | Antimicrobial, Anti-inflammatory |
| Compound A | Structure | Antimicrobial |
| Compound B | Structure | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
